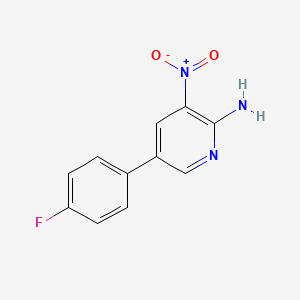

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine

Übersicht

Beschreibung

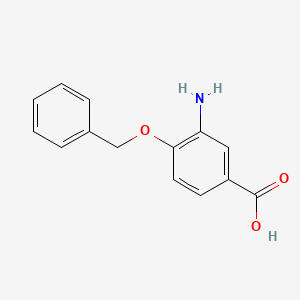

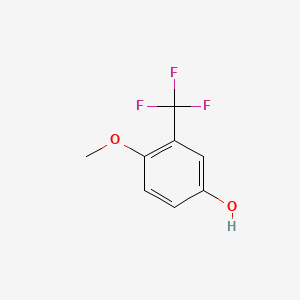

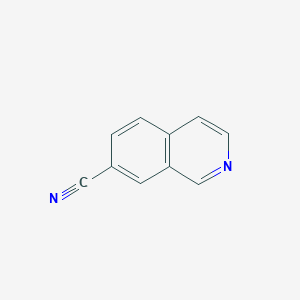

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine is an organic compound with a molecular formula of C10H8FN3O2. It is a white crystalline solid that is soluble in water. It is a derivative of pyridine, a heterocyclic aromatic compound found in many pharmaceuticals and natural products. This compound has a wide range of applications in organic synthesis and in the development of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Photochemistry of Nitrophenyldihydropyridines

Fasani et al. (2006) explored the photochemistry of nitrophenyldihydropyridines, highlighting the role of electron transfer in photolabile drugs like nicardipine, a drug that undergoes photodegradation via electron-transfer intramolecular processes. This research indicates potential applications in developing new photoinduced electron-transfer systems (Fasani, Fagnoni, Dondi, & Albini, 2006).

Synthesis of Pyrimidine Linked with Morpholinophenyl Derivatives

Gorle et al. (2016) synthesized derivatives linked to morpholinophenyl, demonstrating significant larvicidal activity. The presence of fluorine and nitro groups in these compounds indicates their potential application in pest control and as bioactive agents (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Crystal Structures of Dihydropyrimidinones

Rybalova et al. (2004) investigated the crystal structures of dihydropyrimidinones with nitro and fluorophenyl groups, revealing conformational peculiarities useful for understanding the properties of biologically active compounds (Rybalova, Sedova, Gatilov, & Shkurko, 2004).

Development of Fluorophore and Quencher Base Analogues

Kimoto et al. (2010) developed fluorophore and quencher base analogues, which can be used in detection methods for nucleic acid sequences, suggesting applications in molecular beacons and real-time PCR, relevant for diagnostics and basic research (Kimoto, Mitsui, Yamashige, Sato, Yokoyama, & Hirao, 2010).

Photophysical Properties of Fluorinated Anilines

Kopchuk et al. (2020) explored the synthesis and photophysical properties of fluorine-containing anilines, revealing their potential as "push-pull" fluorophores, suitable for applications in optoelectronic devices (Kopchuk, Starnovskaya, Shtaitz, Khasanov, Kim, Nosova, Krinochkin, Zyryanov, Rusinov, & Chupakhin, 2020).

Vibrational Spectroscopic Studies of Benzoxazole

Mary et al. (2008) conducted vibrational spectroscopic studies on benzoxazole derivatives, essential for understanding molecular interactions and structure in material sciences (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).

Synthesis of Imidazopyridinones

Wang et al. (2016) discussed the synthesis of imidazopyridinones, indicating their importance as intermediates in the production of various biologically active compounds (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).

Wirkmechanismus

Target of Action

Similar compounds with a fluorophenyl group have been found to bind with high affinity to multiple receptors . For instance, a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has shown a close binding affinity to the human estrogen alpha receptor (ERα) .

Mode of Action

The fluorine substitution in similar compounds is known to increase the binding affinity of the protein-ligand complex . This suggests that the fluorophenyl group in 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine may enhance its interaction with its targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of similar fluorinated compounds have been studied . These studies suggest that the presence of a fluorine atom can influence the ADME properties of a compound, potentially affecting its bioavailability.

Result of Action

Similar fluorinated compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemische Analyse

Biochemical Properties

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the WNT/planar cell polarity pathway, which is crucial for cell polarity and directional cell movements . By influencing this pathway, the compound can alter cell migration, division, and orientation, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound has been found to bind to specific receptors and enzymes, leading to either inhibition or activation of these biomolecules. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, such as modulating cell signaling pathways and improving cellular function . Higher doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These findings underscore the importance of determining the appropriate dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics . By modulating the activity of these enzymes, this compound can influence the metabolic flux and levels of metabolites, potentially impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been found to interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, this compound can bind to proteins that regulate its localization and accumulation in different cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-9-3-1-7(2-4-9)8-5-10(15(16)17)11(13)14-6-8/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDWBFHDHCJSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620756 | |

| Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640271-51-8 | |

| Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.